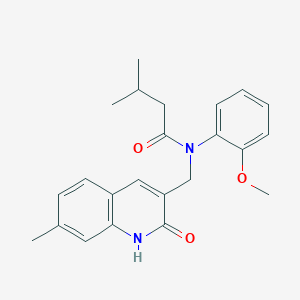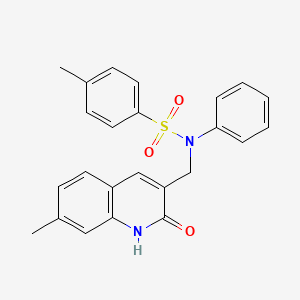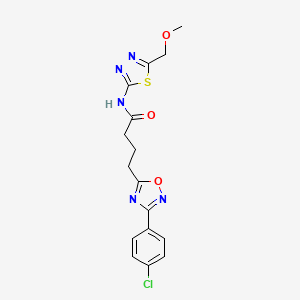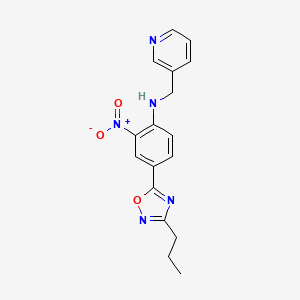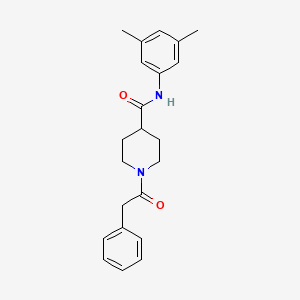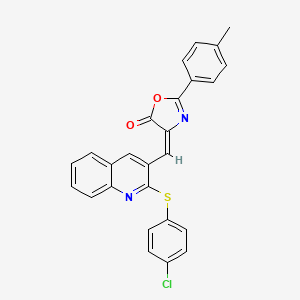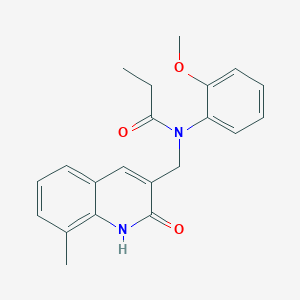
4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15 and has been extensively studied for its biological and therapeutic properties.
Mécanisme D'action
The mechanism of action of PBOX-15 involves the inhibition of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and the induction of apoptosis. PBOX-15 has been shown to target complex II of the electron transport chain, leading to the disruption of ATP production and the generation of ROS.
Biochemical and physiological effects:
PBOX-15 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells, while sparing normal cells. PBOX-15 has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PBOX-15 is its potent anti-cancer activity against a variety of cancer cell lines. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PBOX-15. One area of research could focus on improving the solubility of PBOX-15 to make it more suitable for in vivo applications. Another area of research could focus on developing PBOX-15 derivatives with improved anti-cancer activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of PBOX-15 and to determine its potential applications in other fields, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of PBOX-15 involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine, followed by the addition of ethylamine. The resulting product is purified using column chromatography to obtain pure PBOX-15.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential applications in the field of cancer therapy. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PBOX-15 has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria and disrupting the electron transport chain.
Propriétés
IUPAC Name |
4-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-10-15(11-9-12)17(22)19-13(2)18-20-16(21-23-18)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXLHJVURHKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
